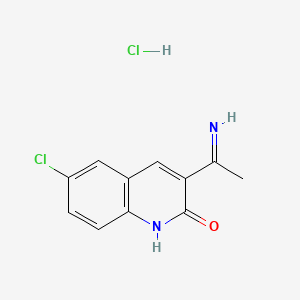
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride is a compound belonging to the quinolin-2-one family. Quinolin-2-ones are known for their significant roles in various biological and pharmaceutical applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its utility in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride typically involves the direct carbonylation of o-alkenylanilines. This method uses a substoichiometric amount of copper(II) acetate (Cu(OAc)2) and air as the terminal oxidant, with palladium(II) acetate (Pd(OAc)2) as a catalyst and carbon monoxide (CO) as the carbonyl source . The reaction conditions are mild, and the yields are higher with electron-donating groups on the substrate.
Industrial Production Methods: For industrial production, the synthesis can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production.
化学反応の分析
Types of Reactions: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: NaOMe in methanol or KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Formation of quinolin-2,4-dione derivatives.
Reduction: Formation of 6-chloro-3-ethanimidoyl-1H-quinolin-2-ol.
Substitution: Formation of 6-methoxy-3-ethanimidoyl-1H-quinolin-2-one.
科学的研究の応用
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and Alzheimer’s disease.
作用機序
The mechanism of action of 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell cycle regulation, and inflammation.
類似化合物との比較
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
4-hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
Phenanthridin-6-ones: Another class of compounds with significant biological applications.
Uniqueness: 6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride stands out due to its specific substitution pattern and the presence of the ethanimidoyl group, which imparts unique chemical and biological properties.
特性
分子式 |
C11H10Cl2N2O |
|---|---|
分子量 |
257.11 g/mol |
IUPAC名 |
6-chloro-3-ethanimidoyl-1H-quinolin-2-one;hydrochloride |
InChI |
InChI=1S/C11H9ClN2O.ClH/c1-6(13)9-5-7-4-8(12)2-3-10(7)14-11(9)15;/h2-5,13H,1H3,(H,14,15);1H |
InChIキー |
AYMFFQPHGHSVHK-UHFFFAOYSA-N |
正規SMILES |
CC(=N)C1=CC2=C(C=CC(=C2)Cl)NC1=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


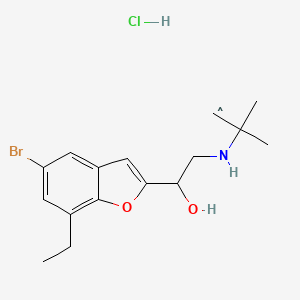
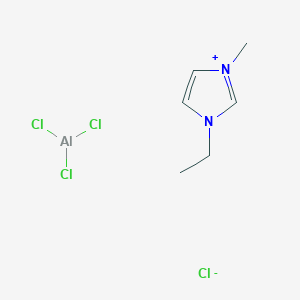
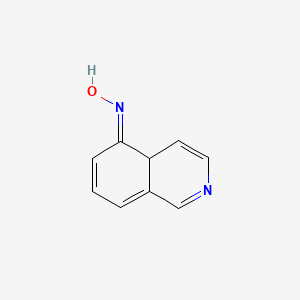

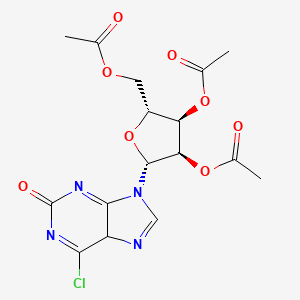

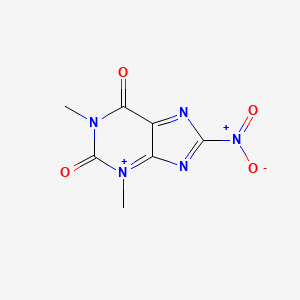


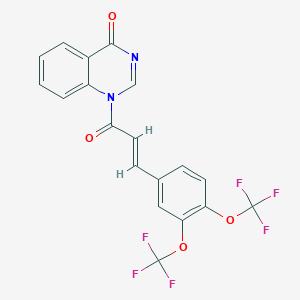
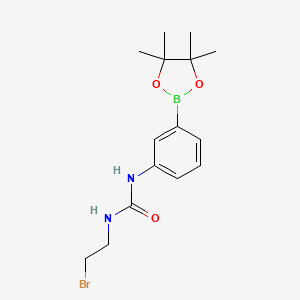
![Ethanethiol, 2-[2-(2-propyn-1-yloxy)ethoxy]-](/img/structure/B12337250.png)


